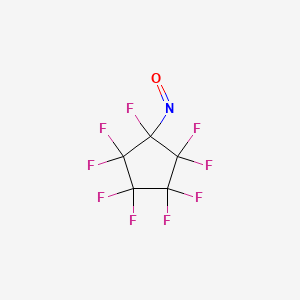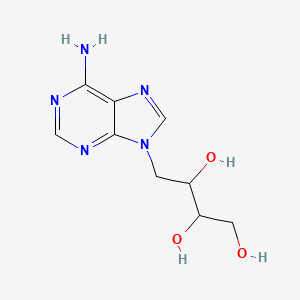![molecular formula C11H14O5 B14346885 Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 92076-18-1](/img/structure/B14346885.png)
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between furan and maleic anhydride at room temperature to yield 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. Its bicyclic structure provides rigidity, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but lacks the ester groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but lacks the ester and ketone groups
Uniqueness
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic structure. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Properties
CAS No. |
92076-18-1 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
QHMDOUUTRXHELU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)



![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)

